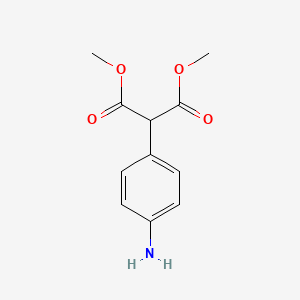

Dimethyl 2-(4-aminophenyl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-(4-aminophenyl)malonate, also known as 4-Aminophenyl dimethylmalonate (4-APDM), is a synthetic compound that has been used in a variety of applications in scientific research. This compound has a variety of chemical and biological properties, and has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Dimethyl 2-(4-aminophenyl)malonate is used in enantioselective synthesis processes. For example, it was involved in the synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate, which demonstrates its utility in complex organic syntheses (Chaheine, 2021).Molecular Structure Studies

The compound has been employed in studies investigating molecular structures, such as in the synthesis and analysis of monohydrated 3-p-nitrophenylpyrazole derivatives. This highlights its role in enhancing our understanding of molecular interactions and structures (Jiménez-Cruz et al., 2003).Development of β-Amino Esters and β-Lactams

Its involvement in the diastereoselective coupling of dimethyl malonate with N-(tert-butyl)sulfinyl imines underlines its importance in the synthesis of β-amino esters and β-lactams with high optical purity. Such processes are crucial in medicinal chemistry (Dema et al., 2012).Synthesis of Amino Acids

Dimethyl 2-(4-aminophenyl)malonate has been used in the synthesis of labeled amino acids like α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine. These compounds have applications in biochemical research and potentially in medical imaging (Gee & Långström, 1991).Preparation of Boronated Metallophthalocyanine

This chemical has been utilized in the synthesis of boronated phthalocyanine, a water-soluble compound that may be used as a tumor-seeking boron delivery agent for boron neutron capture therapy in cancer treatment (Kahl & Li, 1996).Catalysis and Ligand Development

It's also been used in catalysis, particularly in palladium-catalyzed asymmetric allylic alkylations, demonstrating its utility in developing new catalytic processes and ligands (Mino et al., 2001).Synthesis of Cyclopropane Derivatives

In addition, it has been applied in the synthesis of 1,1-cyclopropane diesters, showing its versatility in creating complex organic compounds (Goudreau et al., 2009).

Propiedades

IUPAC Name |

dimethyl 2-(4-aminophenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDERUSRLTMBUMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(4-aminophenyl)malonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2482978.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2482991.png)

![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)

![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B2482997.png)